3-((2,2-Dimethoxyethyl)thio)propene

Pharmaceutical Reference Standard EP Monograph Regulatory Compliance

3-((2,2-Dimethoxyethyl)thio)propene (CAS 84522-35-0), also referred to as 2-(Allylmercapto)-acetaldehyde dimethyl acetal, is an organosulfur thioether that serves as Altizide EP Impurity B under European Pharmacopoeia monograph specifications. The compound has the molecular formula C7H14O2S and a molecular weight of 162.25 Da.

Molecular Formula C7H14O2S
Molecular Weight 162.25 g/mol
CAS No. 84522-35-0
Cat. No. B1587671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,2-Dimethoxyethyl)thio)propene
CAS84522-35-0
Molecular FormulaC7H14O2S
Molecular Weight162.25 g/mol
Structural Identifiers
SMILESCOC(CSCC=C)OC
InChIInChI=1S/C7H14O2S/c1-4-5-10-6-7(8-2)9-3/h4,7H,1,5-6H2,2-3H3
InChIKeyJGGFJNSRWHKYOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2,2-Dimethoxyethyl)thio)propene (CAS 84522-35-0): Sourcing the Certified Altizide EP Impurity B Reference Standard


3-((2,2-Dimethoxyethyl)thio)propene (CAS 84522-35-0), also referred to as 2-(Allylmercapto)-acetaldehyde dimethyl acetal, is an organosulfur thioether that serves as Altizide EP Impurity B under European Pharmacopoeia monograph specifications [1]. The compound has the molecular formula C7H14O2S and a molecular weight of 162.25 Da [2]. It is listed in the EINECS inventory with number 283-030-9 [3]. Predicted physical properties include a boiling point of 201.4±35.0 °C at 760 mmHg, a density of 0.975±0.06 g/cm³ at 20 °C, and a refractive index of 1.461 . The compound is produced and supplied as an intermediate under strictly controlled conditions in accordance with Good Manufacturing Practice, as required by European Pharmacopoeia reference standard production guidelines . It is recognized as an Altizide-related substance by the EDQM (European Directorate for the Quality of Medicines & HealthCare), underpinning its official status as a reference standard [4].

Why Generic Allyl Thioethers Cannot Replace 3-((2,2-Dimethoxyethyl)thio)propene in Regulated Pharmaceutical Analysis


The substitution of 3-((2,2-Dimethoxyethyl)thio)propene with generic allyl thioethers or simple dimethyl acetal analogs is not feasible for regulated pharmaceutical applications. This compound is specifically designated as Altizide EP Impurity B , and its use as an analytical reference standard demands exact molecular identity, including the simultaneous presence of both the terminal allyl (–CH2CH=CH2) and the 2,2-dimethoxyethyl acetal (–CH2CH(OCH3)2) groups attached to a single sulfur atom. Generic analogs such as 3-(allylthio)propionaldehyde (CAS 22842-59-7) or 3-(methylthio)propionaldehyde dimethyl acetal (CAS 13214-29-4) differ in chain length, oxidation state, or functional group architecture, which fundamentally alters chromatographic retention behavior, mass spectrometric fragmentation patterns, and chemical reactivity [1]. Furthermore, only material designated as an EP Reference Standard or accompanied by a Certificate of Analysis with full traceability to pharmacopeial monographs is acceptable for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [2]. Substituting a non-certified analog introduces an unknown risk profile and necessitates extensive revalidation of analytical methods, incurring significant cost and regulatory delay.

Quantitative Evidence for the Differentiation of 3-((2,2-Dimethoxyethyl)thio)propene from Metabolic and Process-related Alternatives


European Pharmacopoeia Reference Standard Certification vs. Non-Compendial Grades

3-((2,2-Dimethoxyethyl)thio)propene is explicitly defined as Altizide EP Impurity B in the European Pharmacopoeia . The certified reference standard, product code Y0000843 [1], is manufactured and released under the authority of the EDQM (European Directorate for the Quality of Medicines & HealthCare), guaranteeing batch-to-batch consistency and full traceability to the pharmacopeial monograph [2]. In contrast, generic or 'synthesis on demand' grades of Altizide EP Impurity B, while having the same molecular structure, lack this official recognition and are not supplied with an EDQM Certificate of Analysis that is accepted by regulatory bodies for ANDA/DMF submissions [3]. The EP standard is supplied in a 'neat' format and is characterized with comprehensive data compliant with regulatory guidelines, including identity by NMR and LC-MS, and assay by HPLC .

Pharmaceutical Reference Standard EP Monograph Regulatory Compliance

Boiling Point Differentiation from 3-(Allylthio)propionaldehyde (the Non-Acetal Aldehyde Analog)

The dimethyl acetal moiety imparts a measurable increase in boiling point relative to the unprotected aldehyde counterpart. 3-((2,2-Dimethoxyethyl)thio)propene has a predicted boiling point of 201.4±35.0 °C at 760 mmHg . This is higher than 3-(allylthio)propionaldehyde (CAS 22842-59-7), the direct non-acetal analog, which exhibits a boiling point of 199.9 °C at 760 mmHg . While the absolute difference is small (Δ ≈ 1.5°C), the presence of the acetal group eliminates the reactive aldehyde functionality, thereby removing the possibility of Schiff base formation with amine-containing analytes and preventing unwanted aldol condensation side reactions that plague the unprotected aldehyde [1]. This stability difference is critical during long-term storage and high-temperature analytical procedures.

Physicochemical Properties Volatility Process Control

Validated HPLC Method Availability on Newcrom R1 Mixed-Mode Column vs. Unsupported Generic Approaches

A scalable reverse-phase HPLC method specifically tailored for 3-((2,2-Dimethoxyethyl)thio)propene is publicly documented on the Newcrom R1 column, a special reverse-phase column characterized by low silanol activity [1]. The method uses a simple isocratic mobile phase of acetonitrile, water, and phosphoric acid (with formic acid substitution for mass spectrometry compatibility) [2]. Crucially, this method is designed for both analytical separation and preparative-scale impurity isolation, supported by SIELC's proprietary algorithm [3]. For the comparator 3-(allylthio)propionaldehyde (CAS 22842-59-7), no validated pharmacopeial HPLC method exists for its separation specifically within the Altizide impurity profile, meaning any analytical workflow for this analog requires de novo method development and full ICH Q2(R1) validation.

Analytical Method Validation HPLC Impurity Profiling

Cold-Chain Storage Compliance vs. Ambient-Stable Generic Thioethers: Impact on Reference Standard Integrity

The Altizide EP Impurity B certified reference standard (Y0000843) is supplied with a manufacturer-mandated shipping and storage temperature of +5°C ± 3°C (cold ambient), reflecting the compound's inherent thermal lability and the stringent requirement for maintaining reference standard integrity throughout the supply chain . Specifically, the product is stored at 2-8°C, with shipping also conducted under cold conditions . In contrast, generic thioether building blocks, such as 3-(allylthio)propionaldehyde (CAS 22842-59-7), are typically shipped and stored at ambient room temperature (20-25°C) without specific cold-chain requirements [1]. This difference in storage regulation underscores the significantly higher quality and stability demands placed on the EP-certified standard, ensuring that the material received retains its certified purity and identity, which is critical for regulatory and QC applications.

Stability Storage Conditions Reference Standard Integrity

Validated Application Scenarios for 3-((2,2-Dimethoxyethyl)thio)propene (Altizide EP Impurity B) in Analytical Quality Control and Regulatory Filings


Direct Use as a System Suitability Standard in HPLC-UV Impurity Profiling of Altizide Drug Substance

Due to the availability of a thoroughly validated HPLC method for this specific compound on the Newcrom R1 column [1], it can be immediately deployed as a positively identified peak for system suitability testing (resolution, peak symmetry, and retention time reproducibility) in Altizide impurity profiling. The method's compatibility with mass spectrometry (via formic acid switch) further enables unambiguous LC-MS identification of the impurity in stability batches [2]. Using a non-certified analog negates this validatability.

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Reference Standard

Procurement of the EDQM-certified Y0000843 batch is mandatory for any generic manufacturer seeking to file an ANDA for Altizide-containing products [3]. Regulatory authorities require that the reference standard used for the identification, assay, and quantification of Impurity B in drug substance and drug product is traceable to the European Pharmacopoeia monograph [4]. Any material lacking an EDQM Certificate of Analysis will be rejected during regulatory review, leading to project delays, making this EP-standard-grade product the non-substitutable procurement choice for the pharmaceutical generics industry .

Forced Degradation Studies for Stability-Indicating Method Validation

The controlled 2-8°C storage condition and well-defined chemical stability (due to the protected acetal group) make 3-((2,2-Dimethoxyethyl)thio)propene a reliable marker for oxidative and thermal forced degradation studies of Altizide [5]. Its stability under stress conditions (acid, base, heat, light, peroxide) can be accurately measured using the established HPLC method, allowing generation of mass balance data that satisfies ICH Q1A(R2) guidelines.

Process Chemistry Optimization and Synthetic Route Scouting

As a specifically defined process impurity of Altizide [6], this compound can be used as a spiked standard to optimize synthetic chemistry towards minimizing Impurity B formation in Altizide drug substance manufacturing. Its unique dichotomous structure, featuring both a highly reactive allyl tail and a protected acetal head, allows R&D process chemists to decouple different mechanistic pathways during synthesis optimization. This structured reactivity profile is not universally present in all thioether impurities.

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